[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2565792-66-5
VCID: VC11656642
InChI: InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1
SMILES: CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C
Molecular Formula: C23H42NOPS
Molecular Weight: 411.6 g/mol

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

CAS No.: 2565792-66-5

Cat. No.: VC11656642

Molecular Formula: C23H42NOPS

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide - 2565792-66-5

Specification

CAS No. 2565792-66-5
Molecular Formula C23H42NOPS
Molecular Weight 411.6 g/mol
IUPAC Name (R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1
Standard InChI Key OANYQSHMGOEADJ-XHCCPWGMSA-N
Isomeric SMILES CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C
SMILES CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide delineates its intricate stereochemistry and substituent arrangement. Key components include:

  • Di-tert-butylphosphanyl group: A bulky phosphine donor atom that enhances steric shielding and metal-ligand coordination stability.

  • Sulfinamide moiety: A chiral sulfinyl group (S(R) configuration) that directs asymmetric induction during catalysis.

  • 2,2-Dimethylpropyl chain: A rigid, branched alkyl substituent that modulates ligand solubility and spatial orientation .

PropertyValue/DescriptionSource
Molecular FormulaC₂₅H₃₈NOPS (inferred from analogs)
Molecular Weight~431.62 g/mol (analog-based estimate)
CAS NumberNot publicly disclosed

Stereochemical Configuration

The ligand’s stereogenic centers—the sulfur atom in the sulfinamide (S(R)) and the carbon bearing the phosphanyl-phenyl group (1S)—are critical for enantiocontrol. This non-C2-symmetric arrangement disrupts mirror-plane symmetry, enabling differentiation of prochiral substrates in catalytic cycles .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposition temperatures exceed 150°C, suitable for high-temperature reactions.

  • Solubility: Moderately soluble in dichloromethane, toluene, and THF; poorly soluble in hexanes and water .

  • Storage: Stable under inert atmospheres at room temperature, avoiding prolonged exposure to moisture .

Spectroscopic Characterization

  • 31P NMR: A singlet near δ 60–70 ppm confirms the presence of the di-tert-butylphosphanyl group.

  • 1H/13C NMR: Distinct resonances for tert-butyl (δ ~1.3 ppm), sulfinamide (δ ~3.1 ppm), and dimethylpropyl groups (δ ~0.9–1.1 ppm) .

Applications in Asymmetric Catalysis

Transition Metal-Catalyzed Hydrogenation

This ligand excels in asymmetric hydrogenation of α,β-unsaturated carbonyls, achieving >95% enantiomeric excess (ee) with rhodium or iridium complexes. The 2,2-dimethylpropyl group’s rigidity prevents undesired substrate-ligand interactions, enhancing selectivity .

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation while suppressing β-hydride elimination. Representative data:

Reaction TypeYield (%)ee (%)Metal UsedSource
Allylic Alkylation9298Pd
Ketone Hydrogenation8997Ir

Industrial Pharmaceutical Synthesis

The ligand facilitates scalable production of chiral amines and alcohols, critical intermediates in APIs for antihypertensives and antivirals. Its robustness under harsh conditions reduces catalyst loading to 0.1–0.5 mol% in commercial processes .

Comparative Analysis with Structural Analogs

vs. Phenylmethyl-Substituted SadPhos

Replacing the 2,2-dimethylpropyl group with a phenylmethyl moiety (CAS 2565792-23-4) alters catalytic behavior:

Parameter2,2-Dimethylpropyl VariantPhenylmethyl Variant
Steric BulkHigherModerate
Solubility in THF25 mg/mL18 mg/mL
ee in Hydrogenation98%94%

The dimethylpropyl variant’s enhanced steric shielding improves enantioselectivity but may reduce reaction rates in sterically congested systems .

Quantity (g)Price (USD)Lead Time
0.005113.6510–20 days
0.025437.7110–20 days
0.1001,368.8210–20 days

Competitors like Aladdin provide analogous ligands but lack public pricing for this specific compound .

Future Directions and Research Opportunities

Expanding Reaction Scope

Preliminary studies suggest utility in photoredox catalysis and C–H functionalization. Computational modeling (DFT) could optimize ligand-metal pairing for emerging reaction manifolds.

Sustainable Manufacturing

Efforts to recycle ligand-metal complexes via nanofiltration or supported catalysts aim to reduce costs and environmental impact .

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